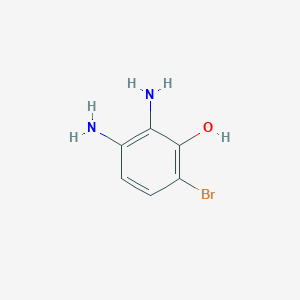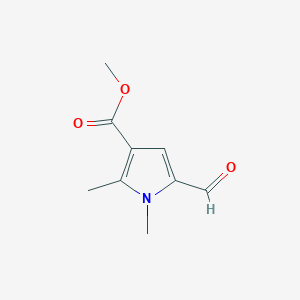
methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1803581-90-9 . It has a molecular weight of 181.19 and its molecular formula is C9H11NO3 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO3/c1-6-8 (9 (12)13-3)4-7 (5-11)10 (6)2/h4-5H,1-3H3 . The structure of this compound can be analyzed using this InChI code.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 301.9±42.0 °C and a predicted density of 1.14±0.1 g/cm3 . Its pKa is predicted to be -8.57±0.70 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate and its derivatives have shown promise in antimicrobial applications. A study synthesized novel derivatives of this compound and evaluated their in vitro antimicrobial activities. The derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of a heterocyclic ring in their structure. The introduction of a methoxy group further enhanced this activity, indicating potential for the development of new antimicrobial agents (Hublikar et al., 2019).
Molecular Structure and Spectral Analyses
Research into the molecular structure and spectral analyses of related compounds, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been conducted. This involved characterizing the compound using various spectroscopic techniques and quantum chemical calculations. The study provides insights into the formation and properties of such compounds, which could be critical in developing new materials with specific desired properties (Singh et al., 2013).
Synthetic Chemistry Applications
In synthetic chemistry, the compound has been utilized in various reactions. For instance, the synthesis of methyl 2-formyl-6-(methoxymethyl)furo[2,3- b ]pyrrole-5-carboxylate and its reactions with malononitrile, methyl cyanoacetate, and 2-furylacetonitrile were described, leading to the creation of novel compounds. These synthetic pathways open avenues for the development of new chemical entities with potential applications in pharmaceuticals and material sciences (Sleziak et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Methyl 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compoundIt’s worth noting that indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to influence a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the inhibition of viral replication, reduction of inflammation, and the killing of cancer cells .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a range of potential effects, including antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
methyl 5-formyl-1,2-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-8(9(12)13-3)4-7(5-11)10(6)2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNOHNHMCYGZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



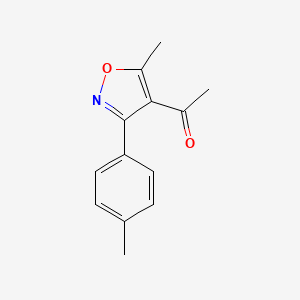
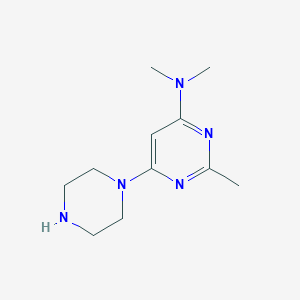
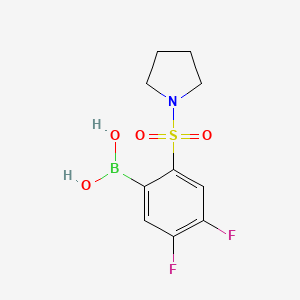
![4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1434739.png)
![Phenanthro[1,2-b:8,7-b']dithiophene](/img/structure/B1434743.png)




![4-((tetrahydrofuran-2-yl)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434751.png)

![3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1434754.png)
